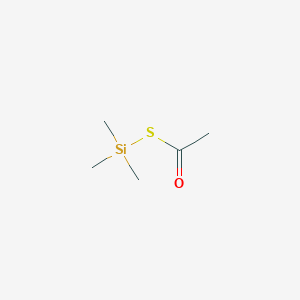
S-(Trimethylsilyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Trimethylsilyl) ethanethioate: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Rearrangement of Trimethylsilyl Ketones: Trimethylsilyl ketones can be prepared by reacting trimethylsilyl methyl magnesium chloride with anhydrides or by reacting diazomethane with α-silyl ketones.
Silylation of Alcohols: Trimethylsilyl ethers can be synthesized by silylation of alcohols using trimethylsilyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production methods for S-(Trimethylsilyl) ethanethioate typically involve large-scale silylation reactions using readily available reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(Trimethylsilyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Tris(trimethylsilyl)silane is commonly used for radical reductions.
Substitution: Reagents like trimethylsilyl chloride and bases such as sodium hydride are used for silylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiol derivatives.
Substitution: Various silyl ethers and substituted ethanethioates.
Scientific Research Applications
Chemistry:
Radical Reactions: S-(Trimethylsilyl) ethanethioate is used in radical reactions due to its ability to stabilize radical intermediates.
Protecting Groups: The trimethylsilyl group serves as a protecting group for hydroxyl and carboxyl groups during chemical synthesis.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism by which S-(Trimethylsilyl) ethanethioate exerts its effects involves the stabilization of radical intermediates through the trimethylsilyl group. This stabilization allows for efficient radical reactions and reductions under mild conditions. The molecular targets and pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
- S-(4-ethynylphenyl)ethanethioate
- S-(4-((trimethylsilyl) ethynyl)phenyl)ethanethioate
- 4,4′-(ethyne-1,2-diyl) dibenzenethiol
Uniqueness: S-(Trimethylsilyl) ethanethioate is unique due to its large molecular volume and chemical inertness, which make it particularly useful in stabilizing reactive intermediates and serving as a protecting group in various chemical reactions .
Properties
CAS No. |
59579-30-5 |
|---|---|
Molecular Formula |
C5H12OSSi |
Molecular Weight |
148.30 g/mol |
IUPAC Name |
S-trimethylsilyl ethanethioate |
InChI |
InChI=1S/C5H12OSSi/c1-5(6)7-8(2,3)4/h1-4H3 |
InChI Key |
REYSWKJZGWACND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















